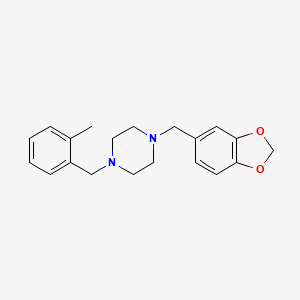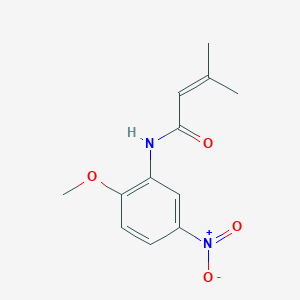![molecular formula C16H26N4O2 B5638900 N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5638900.png)
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide" is a complex molecule with potential for various chemical and physical analyses due to its unique structure. Although direct studies on this compound are not available, research on similar compounds provides valuable insights into its potential synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis methods for complex acetamide derivatives often involve multistep reactions, including cyclization, N-alkylation, and condensation processes. For example, the synthesis of pyrazole derivatives with substitutions at specific positions can be achieved through reactions involving intermediate compounds and specific reagents under controlled conditions (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using various spectroscopic techniques such as NMR, IR, and Mass spectra. These analyses confirm the chemical structures and provide insights into the molecular conformations and substituent effects on the overall molecular geometry (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to the formation of novel compounds with significant biological activities. The reactivity can be influenced by substituents on the pyrazole ring, facilitating reactions such as cycloaddition and nucleophilic substitution. These reactions can be utilized to synthesize derivatives with potential anti-inflammatory and cytotoxic activities (Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11(2)20-13(4)14(12(3)17-20)9-18(5)16(22)10-19-8-6-7-15(19)21/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBNPHUAGYHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN(C)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)
![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)
![(3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5638832.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B5638839.png)
![3-({[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5638841.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5638852.png)

![{(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638857.png)

![(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5638882.png)

![2-[2-(4-tert-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5638905.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5638916.png)